N-ethylpyrrolidine-3-sulfonamide

Beschreibung

BenchChem offers high-quality N-ethylpyrrolidine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylpyrrolidine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

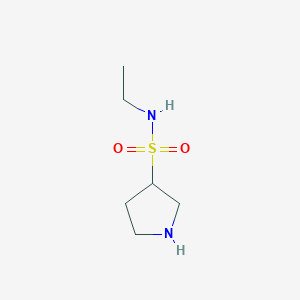

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-2-8-11(9,10)6-3-4-7-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFAOVYTLNLVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298044 | |

| Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-69-8 | |

| Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Sulfonamide Scaffolds in Medicinal Chemistry Research

The sulfonamide functional group (-SO₂NH-) has been a cornerstone of medicinal chemistry for nearly a century, ever since the discovery of the antibacterial properties of Prontosil in the 1930s. okstate.edu This initial breakthrough paved the way for the development of a vast array of sulfa drugs, which were the first class of systemic antimicrobial agents. ajchem-b.comajchem-b.com The versatility of the sulfonamide scaffold is evidenced by its presence in numerous FDA-approved drugs with a wide range of therapeutic applications beyond anti-infectives. okstate.edu

Sulfonamide-containing drugs are utilized as diuretics (e.g., hydrochlorothiazide), antidiabetic agents (e.g., sulfonylureas), and anti-inflammatory drugs (e.g., celecoxib). nih.gov Their therapeutic reach also extends to antiviral (e.g., amprenavir), anticancer, and anticonvulsant medications. ajchem-b.comresearchgate.net The continued importance of this scaffold in modern drug discovery is underscored by the ongoing synthesis and evaluation of new sulfonamide derivatives for various biological targets. hakon-art.comnih.govresearchgate.net

The physicochemical properties of the sulfonamide group contribute significantly to its prevalence in drug design. It is a stable, synthetically accessible functional group that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. ajchem-b.com This ability to form key interactions is a critical factor in the mechanism of action for many sulfonamide-based drugs, which often involves the inhibition of enzymes like carbonic anhydrase or dihydropteroate (B1496061) synthase. nih.govnih.gov

The Academic Importance of Pyrrolidine Containing Sulfonamide Derivatives

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is another pharmacologically significant scaffold frequently employed in drug design. nih.gov Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with specific biological targets. nih.gov This stereochemical control is a key advantage of the pyrrolidine ring in the development of potent and selective therapeutic agents. nih.gov

When the pyrrolidine ring is combined with a sulfonamide moiety, the resulting pyrrolidine sulfonamide derivatives offer a unique three-dimensional structure that can be explored for a variety of therapeutic applications. Research into this class of compounds has yielded promising results in several areas:

Glycine (B1666218) Transporter-1 (GlyT1) Inhibitors: A series of 3,4-disubstituted pyrrolidine sulfonamides have been investigated as selective and competitive inhibitors of GlyT1. nih.gov The inhibition of GlyT1 is a potential therapeutic strategy for schizophrenia by modulating glutamatergic neurotransmission. In these studies, the stereochemistry of the pyrrolidine ring and the nature of the substituents on both the pyrrolidine and sulfonamide moieties were found to be critical for potency. nih.gov

Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonists: Novel pyrrolidine sulfonamides have been developed as selective and orally bioavailable antagonists of TRPV4. sci-hub.se These compounds have shown potential for the treatment of pulmonary edema associated with heart failure. The development of these antagonists often involves the optimization of the sulfonamide portion of the molecule to enhance potency and pharmacokinetic properties. sci-hub.se

Anticoccidial Agents: Studies on nitropyridine-3-sulfonamides have demonstrated that lower N-alkyl derivatives, which would include N-ethylpyrrolidine-3-sulfonamide as a structural relative, exhibit optimal activity against the coccidian parasite Eimeria tenella. nih.gov This suggests that the N-alkylation of the sulfonamide group can be a viable strategy for modulating the biological activity of this class of compounds.

Computational Chemistry and Molecular Modeling of N Ethylpyrrolidine 3 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For N-ethylpyrrolidine-3-sulfonamide, DFT calculations provide a foundational understanding of its reactivity and stability.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of N-ethylpyrrolidine-3-sulfonamide can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This makes the molecule more prone to participating in chemical reactions. Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. nih.gov The HOMO itself represents the ability to donate an electron, making it susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating susceptibility to nucleophilic attack. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Sulfonamide Derivatives This table presents example data from computational studies on related sulfonamide compounds to illustrate the typical range of HOMO and LUMO energies. Specific values for N-ethylpyrrolidine-3-sulfonamide would require dedicated DFT calculations.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| General Sulfonamides | Varies | Varies | ~4-5 | nih.govresearchgate.net |

| Biotic Molecules (for comparison) | Varies | Varies | Avg. -10.4 ± 0.9 | nih.gov |

| Abiotic Molecules (for comparison) | Varies | Varies | Avg. -12.4 ± 1.6 | nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In sulfonamide derivatives, the MEP surface typically reveals negative potential regions (colored red or yellow) around the electronegative oxygen and nitrogen atoms of the sulfonamide group. tandfonline.com These areas are prone to electrophilic attack. Conversely, positive potential regions (colored blue) are generally found around the hydrogen atoms, particularly those of the amine group, indicating sites for potential nucleophilic attack. tandfonline.com

Molecular Docking Studies of Pyrrolidine-Sulfonamide Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Target Binding Modes

Molecular docking studies on pyrrolidine-sulfonamide derivatives have been conducted to predict their binding modes with various protein targets. nih.govnih.gov These studies often reveal that the sulfonamide and pyrrolidine (B122466) moieties play a critical role in anchoring the ligand within the protein's binding pocket.

For ligands containing a pyrrolidine ring, the ring structure can adopt specific conformations to fit snugly into hydrophobic pockets of the target protein. nih.gov The sulfonamide group, with its ability to act as both a hydrogen bond donor and acceptor, frequently forms key interactions with amino acid residues in the active site. nih.govnih.gov For instance, docking studies of sulfonamides with enzymes like dihydropteroate (B1496061) synthase (DHPS) have shown the sulfonamide group mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For pyrrolidine-sulfonamide ligands, these interactions typically include:

Hydrogen Bonding: The sulfonamide group is a prime site for hydrogen bonding. The oxygen atoms can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. nih.gov The nitrogen atom in the pyrrolidine ring can also participate as a hydrogen bond acceptor. These interactions are often with polar amino acid residues in the protein's active site. nih.gov

Electrostatic Interactions: As indicated by MEP analysis, the charged regions of the molecule can form electrostatic interactions with oppositely charged residues in the protein. tandfonline.com

Table 2: Common Intermolecular Interactions in Pyrrolidine-Sulfonamide-Protein Complexes This table summarizes typical interactions observed in molecular docking studies of related compounds.

| Interaction Type | Key Functional Groups Involved | Example Interacting Amino Acid Residues | Source |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide (-SO2NH-), Pyrrolidine Nitrogen | Arginine, Histidine, Serine, Tyrosine | nih.govnih.govnih.gov |

| Hydrophobic Interactions | Pyrrolidine Ring, Ethyl Group | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan | nih.govnih.gov |

| Electrostatic Interactions | Sulfonamide Oxygens (negative), Amine Hydrogens (positive) | Lysine, Arginine, Aspartate, Glutamate | tandfonline.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds to enhance their desired properties.

For pyrrolidine and sulfonamide derivatives, various QSAR studies have been performed to understand the structural requirements for their biological activities. nih.govnih.govtandfonline.com These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govtandfonline.com

QSAR models for sulfonamides have shown that descriptors related to steric, electrostatic, and hydrophobic fields are often crucial in determining their activity. researchgate.netnih.gov For instance, a 3D-QSAR study on pyrrolidine derivatives as neuraminidase inhibitors indicated that electrostatic and hydrogen bond factors significantly contributed to their inhibitory activity. nih.gov Similarly, QSAR models for other pyrrolidine derivatives have highlighted the importance of specific substitutions on the pyrrolidine ring to modulate activity. nih.gov

While a specific QSAR model for N-ethylpyrrolidine-3-sulfonamide is not available in the provided results, the general findings from related compounds suggest that modifications to the ethyl group or substitutions on the pyrrolidine ring would likely have a significant impact on its biological activity. These models serve as a guide for designing more potent and selective analogs. tandfonline.com

Based on a comprehensive search of available scientific literature, there is currently no specific, publicly accessible research detailing the use of molecular dynamics (MD) simulations for the conformational and binding analysis of N-ethylpyrrolidine-3-sulfonamide.

Molecular dynamics simulation is a powerful computational method used to understand the physical movement of atoms and molecules over time. For a compound like N-ethylpyrrolidine-3-sulfonamide, such simulations would typically be employed to:

Explore Conformational Landscapes: Identify the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them. This involves analyzing trajectories to understand the flexibility of the pyrrolidine ring and the orientation of the ethyl and sulfonamide groups.

Investigate Binding Interactions: Simulate the interaction of N-ethylpyrrolidine-3-sulfonamide with a biological target, such as a protein receptor or enzyme. This can reveal key binding modes, predict binding affinities, and highlight the specific amino acid residues involved in the interaction.

While computational studies, particularly molecular docking, have been performed on broader classes of related compounds like pyrrolidine sulfonamides to investigate their potential as therapeutic agents, specific data from molecular dynamics simulations on N-ethylpyrrolidine-3-sulfonamide are not present in the reviewed literature. nih.govnih.gov Research in this area often focuses on synthesis and initial activity screening before proceeding to more computationally intensive studies like MD simulations. nih.govnih.gov

Therefore, the generation of detailed research findings and data tables for this specific topic is not possible at this time. Further research and publication in this specific area would be required to provide the detailed analysis requested.

Structure Activity Relationship Sar Investigations of N Ethylpyrrolidine 3 Sulfonamide Analogues

Importance of the Sulfonamide Moiety for Biological Activity in Pyrrolidine (B122466) Derivatives

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological properties. scirp.org This moiety is a key structural feature in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. scirp.orgresearchgate.net Its importance stems from its ability to act as a bioisostere of a carboxylic acid and, crucially, its capacity to form strong hydrogen bond interactions with biological targets. nih.gov

In the context of pyrrolidine derivatives, the sulfonamide group is integral to their biological activity. It often serves as a critical anchor, binding the molecule within the active site of a target protein, such as an enzyme or receptor. For instance, in factor Xa inhibitors, the sulfonamide moiety is part of the structure that presents ligands to specific subsites of the enzyme's active site. researchgate.net Similarly, in antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4), the sulfonamide group is a key component of the pharmacophore. researchgate.net

The combination of a sulfonamide with a carboxamide functionality in pyrrolidine derivatives has been hypothesized to enhance antimalarial effects, partly due to increased proteolytic stability and favorable hydrogen-bonding capabilities. nih.gov Studies on sulfonamide-based compounds have shown that their biological activity can be finely tuned by substitutions on the sulfonamide nitrogen and the aromatic ring, influencing their binding affinity and selectivity. nih.govnih.gov The acidic nature of the sulfonamide proton and its potential for ionic interactions further contribute to its significance in molecular recognition by biological macromolecules.

Role of the Pyrrolidine Ring and its Substituents in Modulating Activity

The pyrrolidine ring is a five-membered saturated heterocycle that serves as a versatile and valuable scaffold in drug design. nih.govub.edu Its non-planar, puckered conformation allows for the three-dimensional exploration of pharmacophore space, a significant advantage over flat, aromatic rings. nih.gov This structural feature, known as "pseudorotation," contributes to the stereochemistry of the molecule and can significantly influence how it binds to enantioselective protein targets. nih.gov The pyrrolidine ring is a structural component of numerous natural alkaloids, such as nicotine, and is found in many synthetic drugs.

Substituents on the pyrrolidine ring play a crucial role in modulating the biological activity of its derivatives. The position and nature of these substituents can:

Control Ring Conformation: Substituents, particularly at the C-4 position, can influence the puckering of the pyrrolidine ring, locking it into a specific conformation (e.g., Cγ-exo or Cγ-endo). This conformational control is critical for optimizing the spatial orientation of other functional groups to match the binding site of a target. nih.gov

Influence Basicity: The nitrogen atom within the pyrrolidine ring confers basicity. Substituents, especially at the C-2 position, can alter this basicity, which is a key parameter for receptor interaction and pharmacokinetic properties. nih.gov

Provide Additional Binding Interactions: Functional groups attached to the ring can establish additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein, thereby enhancing binding affinity and potency. In the development of neuraminidase inhibitors, various substituents on the pyrrolidine ring were explored to improve potency. researchgate.net

The strategic placement of substituents is a key optimization strategy. For example, in the design of factor Xa inhibitors based on a sulfonamidopyrrolidinone template, optimization of the groups occupying the S-1 and S-4 subsites of the enzyme was crucial for enhancing potency and selectivity. researchgate.net However, certain substitutions can also lead to undesirable effects; for example, a pyrrolidine-substituted arylindenopyrimidine was found to be bioactivated to a genotoxic iminium ion, highlighting the need for careful design of substituents on the pyrrolidine ring.

Influence of N-ethyl Substitution on Pharmacophore Features

The substituent attached to the nitrogen atom of the pyrrolidine ring significantly impacts the molecule's pharmacophore features, including its basicity, lipophilicity, and steric profile. While direct SAR studies focusing solely on the N-ethyl group in N-ethylpyrrolidine-3-sulfonamide are not extensively detailed in the provided context, its influence can be inferred from general principles of medicinal chemistry and studies on related N-alkylated compounds.

The N-ethyl group, compared to a simple N-methyl or an unsubstituted N-H, introduces a moderate increase in both steric bulk and lipophilicity. These properties are critical for traversing biological membranes, including the blood-brain barrier, and for fitting into specific hydrophobic pockets within a target's binding site. ub.edu

In the broader context of N-substituted heterocycles, the nature of the alkyl group is a key determinant of activity and selectivity.

Basicity and Receptor Interaction: The ethyl group, being electron-donating, can slightly increase the basicity of the pyrrolidine nitrogen compared to an unsubstituted amine. This basicity is often crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding site.

Lipophilicity and Pharmacokinetics: Increasing the length of the N-alkyl chain generally increases lipophilicity. In a series of alkylamino-substituted sulfonamides, elongation of the alkyl chain was shown to subtly influence acidity and intramolecular hydrogen bonding potential. The N-ethyl group provides a balance that can enhance membrane permeability without making the compound overly lipophilic, which could lead to poor solubility or non-specific binding. In studies of synthetic cathinones, N-ethyl substitution was a feature of potent dopamine (B1211576) uptake inhibitors.

Steric Factors: The size and shape of the N-substituent are critical for optimal fit. The ethyl group is larger than a methyl group, which can either be beneficial, by providing better van der Waals contacts, or detrimental, by causing steric clashes. The optimal N-substituent is highly dependent on the specific topology of the target binding site.

The following table summarizes the general influence of the N-ethyl group on key pharmacophore features:

| Feature | Influence of N-ethyl Group | Rationale |

| Lipophilicity | Moderate Increase | The addition of an ethyl group increases the hydrocarbon character of the molecule, generally improving its ability to cross lipid membranes. ub.edu |

| Basicity | Slight Increase | The electron-donating inductive effect of the ethyl group increases the electron density on the nitrogen, making it a slightly stronger base compared to an unsubstituted pyrrolidine. |

| Steric Bulk | Moderate | The ethyl group occupies more space than a methyl group, which can influence how the molecule fits into a binding pocket and can affect the conformation of the pyrrolidine ring. scirp.org |

| Hydrogen Bonding | Acts as H-bond acceptor | The tertiary amine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for many receptor-ligand binding events. |

Optimization Strategies for Enhanced Potency and Selectivity based on SAR

The primary goal of SAR-driven optimization is to enhance a compound's potency (the concentration required to produce a desired effect) and its selectivity (its ability to interact with the intended target over other proteins). Rational drug design strategies are employed to systematically modify the lead compound. nih.gov

For pyrrolidine sulfonamide analogues, optimization strategies often focus on several key areas:

Core Structure Modification: Sometimes, minor changes to the central scaffold can rigidify the molecule, reducing the entropic penalty upon binding and thus improving affinity. In the development of TRPV4 antagonists, a novel pyrrolidine diol core, initially discovered as a minor isomeric byproduct, led to highly potent compounds. researchgate.net

Substituent Optimization: This is the most common strategy. It involves exploring a variety of substituents at different positions to improve interactions with the target.

P-Site Exploration: In enzyme inhibitors like those for factor Xa, the pyrrolidinone scaffold serves to orient substituents into specific pockets (e.g., P-1 and P-4). Screening a library of different chemical groups for these positions can lead to significant gains in potency and selectivity. For example, pyridylthienyl sulfonamides were identified as optimal P-4 groups for fXa inhibitors. researchgate.net

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties (a bioisostere) can improve pharmacokinetic properties or metabolic stability. For instance, different heterocyclic rings might be explored as replacements for an existing aromatic group to fine-tune binding or reduce off-target effects.

Conformational Restriction: Introducing elements that limit the number of possible conformations, such as adding a spiro-ring or other cyclic features, can pre-organize the molecule into its bioactive conformation. ub.edu This can lead to a significant increase in potency.

The following table outlines common optimization strategies and their intended outcomes based on SAR principles.

| Strategy | Target Moiety | Intended Outcome | Example from Related Series |

| Scaffold Hopping/Core Refinement | Pyrrolidine Ring | Improved binding entropy, novel intellectual property. | Discovery of a pyrrolidine diol core for TRPV4 antagonists. researchgate.net |

| Substituent Screening | Groups attached to the sulfonamide or pyrrolidine | Enhanced binding affinity, improved selectivity, better ADME properties. | Optimization of P-1 and P-4 groups in sulfonamidopyrrolidinone fXa inhibitors. researchgate.net |

| Modulating Lipophilicity | N-Alkyl Group / Aromatic Substituents | Optimized membrane permeability (e.g., for CNS targets), reduced non-specific binding. | Varying the alkyl chain length in N-alkyl cathinones to modulate activity and cytotoxicity. researchgate.net |

| Introducing H-bond Donors/Acceptors | All moieties | Stronger and more specific interactions with the target protein. | Use of 4-hydroxybenzamidine to insert into the S-1 subsite of factor Xa. researchgate.net |

These strategies, guided by continuous feedback from biological testing and sometimes aided by computational modeling, allow for the systematic evolution of a lead compound like N-ethylpyrrolidine-3-sulfonamide into a more potent, selective, and drug-like candidate.

Mechanistic and Biochemical Research on Pyrrolidine Sulfonamide Derivatives

In Vitro Enzyme Inhibition Studies

NLRP3 Inflammasome Inhibition by Sulfonamide Leads

The NOD-like receptor (NLR) family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. researchgate.net Its dysregulation is linked to a variety of inflammatory diseases, making it a significant target for therapeutic inhibitors. researchgate.net Research into NLRP3 inhibitors has explored various chemical scaffolds, including sulfonamide-based compounds. nih.govnih.gov These studies have identified that the sulfonamide moiety can be important for activity and selectivity. nih.gov Modifications to different parts of the sulfonamide-containing scaffolds have been shown to influence inhibitory potency against the NLRP3 inflammasome. nih.gov

However, a specific investigation into the inhibitory activity of N-ethylpyrrolidine-3-sulfonamide against the NLRP3 inflammasome could not be found in the reviewed literature. While the broader class of sulfonamides is under investigation, data detailing the specific effects of the N-ethylpyrrolidine derivative are not publicly available.

Carbonic Anhydrase Isoform Selectivity

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. Sulfonamides are a well-established class of CA inhibitors. nih.gov Research efforts have focused on designing sulfonamide-based inhibitors with high selectivity for specific CA isoforms to minimize off-target effects. nih.govnih.gov These studies often involve modifying the "tail" of the sulfonamide molecule to exploit differences in the active sites of various CA isoforms. nih.gov

Despite the extensive research on sulfonamide-based carbonic anhydrase inhibitors, no studies specifically detailing the isoform selectivity or inhibitory profile of N-ethylpyrrolidine-3-sulfonamide were identified.

Aldo-Keto Reductase (AKR1C3) Enzyme Activity Modulation

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme implicated in the biosynthesis of steroid hormones and the metabolism of prostaglandins. nih.govcapes.gov.br It is a target in several diseases, including cancer. nih.gov The development of selective AKR1C3 inhibitors is an active area of research. nih.gov

A review of the literature did not yield any studies on the modulation of AKR1C3 enzyme activity by N-ethylpyrrolidine-3-sulfonamide . Research on AKR1C3 inhibitors focuses on different chemical classes of compounds. nih.govpharmgkb.org

Caspase-3/7 Selective Inhibition

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway, making them important targets for imaging and therapeutic applications. lablogic.com The development of selective inhibitors for these caspases is a significant goal in apoptosis research. One class of compounds that has been explored as caspase-3/7 inhibitors is the isatin (B1672199) sulfonamides. lablogic.comuantwerpen.be

No information was found regarding the activity of N-ethylpyrrolidine-3-sulfonamide as a selective inhibitor of caspase-3 or caspase-7. The existing research on sulfonamide-based caspase inhibitors appears to focus on different structural frameworks.

Tyrosyl-tRNA Synthetase Protein Targeting

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme for protein synthesis, making it an attractive target for the development of new antibacterial agents. nih.govnih.gov The inhibition of this enzyme can disrupt bacterial growth. nih.gov Research has explored a variety of compounds, including natural polyphenols and novel synthetic molecules, as potential TyrRS inhibitors. nih.govtandfonline.com

A search of the scientific literature did not reveal any studies that have investigated N-ethylpyrrolidine-3-sulfonamide as a protein-targeting ligand for tyrosyl-tRNA synthetase.

Hepatitis C Virus (HCV) NS3 Protease Inhibition Research

The hepatitis C virus (HCV) NS3/4A protease is a serine protease that is essential for viral replication. nih.gov It has been a primary target for the development of direct-acting antiviral drugs against HCV. nih.gov The discovery and optimization of NS3 protease inhibitors have been a major focus of medicinal chemistry research. nih.govnih.gov

No published research or data could be found that assesses the inhibitory potential of N-ethylpyrrolidine-3-sulfonamide against the HCV NS3 protease.

Data Tables

The following tables summarize the availability of research data for N-ethylpyrrolidine-3-sulfonamide across the specified biochemical targets.

Table 1: In Vitro Enzyme Inhibition Data for N-ethylpyrrolidine-3-sulfonamide

| Target Enzyme/Pathway | Data Availability |

| NLRP3 Inflammasome | Data Not Available |

| Carbonic Anhydrase Isoforms | Data Not Available |

| Aldo-Keto Reductase (AKR1C3) | Data Not Available |

| Caspase-3/7 | Data Not Available |

| Tyrosyl-tRNA Synthetase | Data Not Available |

| HCV NS3 Protease | Data Not Available |

Compound List

Endoplasmic Reticulum Aminopeptidase (ERAP) Inhibition

A review of available scientific literature and research databases did not yield specific studies investigating the inhibitory activity of N-ethylpyrrolidine-3-sulfonamide on Endoplasmic Reticulum Aminopeptidase (ERAP). While the broader class of sulfonamide derivatives has been a subject of research for ERAP1 inhibition, with some compounds showing competitive or allosteric inhibition nih.govnih.gov, no data currently links N-ethylpyrrolidine-3-sulfonamide to this specific biological target. Research has focused on other complex sulfonamides, but specific assays or findings for N-ethylpyrrolidine-3-sulfonamide are not present in the reviewed literature. nih.govnih.gov

Receptor Antagonism/Agonism in Biochemical Assays

Serotonin (B10506) 5-HT7 Receptor Antagonism Mechanisms

There is no specific information in the reviewed scientific literature detailing the antagonist or agonist activity of N-ethylpyrrolidine-3-sulfonamide at the serotonin 5-HT7 receptor. The 5-HT7 receptor is a G-protein-coupled receptor that stimulates adenylyl cyclase, and various antagonists are known to exhibit inverse agonist properties. Research into 5-HT7 antagonists includes compounds with a sulfonamide or a pyrrolidine (B122466) structure, such as SB-269970, which is a potent and selective 5-HT7 antagonist. However, specific biochemical assays, binding affinities (Ki), or efficacy studies (IC50/EC50) for N-ethylpyrrolidine-3-sulfonamide in relation to the 5-HT7 receptor have not been publicly reported.

Target Identification and Validation Methodologies for Sulfonamide Compounds

Methodologies for identifying the molecular targets of novel compounds are well-established and include affinity-based chemoproteomics, cellular thermal shift assays (CETSA), and genetic screening approaches. These techniques are applicable to the broad class of sulfonamide compounds to deconvolve their mechanism of action. However, a search of the scientific literature did not reveal any studies where these target identification and validation methods have been specifically applied to N-ethylpyrrolidine-3-sulfonamide. Therefore, its molecular target(s) remain uncharacterized in the public domain.

Elucidation of Molecular Mechanisms of Action (MOA)

The molecular mechanism of action for N-ethylpyrrolidine-3-sulfonamide has not been elucidated in available research. The general mechanism for classic sulfonamide antibiotics involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. However, many modern sulfonamide derivatives are designed to target other proteins entirely, acting as inhibitors of enzymes like carbonic anhydrases or as receptor antagonists. Without specific target identification and validation studies for N-ethylpyrrolidine-3-sulfonamide, its precise molecular interactions and the resulting physiological effects remain unknown. While studies on other pyrrolidine sulfonamide derivatives show a range of biological activities, such as dipeptidyl peptidase-IV (DPP-IV) inhibition, these findings cannot be directly attributed to N-ethylpyrrolidine-3-sulfonamide.

Advanced Research Perspectives and Future Directions in Pyrrolidine Sulfonamide Chemistry

Design and Synthesis of Multifunctional Hybrid Molecules

The concept of creating hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represents a powerful strategy in modern drug discovery. This approach can lead to compounds with dual or multiple modes of action, potentially offering enhanced efficacy, reduced potential for resistance, and improved patient compliance. The pyrrolidine-sulfonamide scaffold is well-suited for the design of such multifunctional hybrids due to its synthetic tractability and the ability to introduce diverse substituents. nih.govscilit.com

Researchers are actively exploring the synthesis of hybrid compounds that link a pyrrolidine-sulfonamide moiety to other biologically active fragments. scilit.com For instance, the combination of sulfonamides with other heterocyclic systems like coumarin, indole, pyridine (B92270), and pyrazole (B372694) has yielded novel compounds with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. scilit.comnih.gov

A notable area of investigation is the development of pyrrolidine-sulfonamide hybrids for diseases like malaria. Carboxamides bearing a sulfonamide functionality have demonstrated significant lethal effects on Plasmodium falciparum, the parasite responsible for human malaria. nih.gov By introducing a pyrrolidine (B122466) moiety into sulfonamide dicarboxamides, researchers aim to create hybrids with improved proteolytic stability and enhanced hydrogen-bonding capabilities, potentially leading to more potent antimalarial agents. plos.org

The design of these hybrid molecules often involves linking the different pharmacophores through various chemical bonds, such as ethers or triazole linkers, created via click chemistry. nih.govrsc.org This modular approach allows for the systematic exploration of structure-activity relationships and the optimization of the pharmacological profile of the resulting hybrid compounds.

Addressing Compound Resistance Mechanisms through Structural Modification

The development of resistance to existing drugs is a major global health concern. In the context of sulfonamide-based therapies, resistance can arise through several mechanisms, including mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or the acquisition of mobile genetic elements that encode for drug-insensitive variants of the enzyme. mdpi.combiorxiv.org

A key strategy to combat resistance is the structural modification of the drug molecule to either evade the resistance mechanism or to inhibit the resistant target. For sulfonamides, this involves designing derivatives that can bind effectively to the mutated enzyme or that are not recognized by the resistance-conferring proteins. biorxiv.orgnih.gov

Research has shown that specific structural features can influence a compound's susceptibility to resistance mechanisms. For example, in the context of P-glycoprotein (P-gp) efflux, a common mechanism of multidrug resistance, certain substitutions on the pyrrolidine sulfonamide scaffold can lead to lower efflux ratios and thus, reduced resistance. nih.gov

Furthermore, understanding the molecular basis of resistance at an atomic level is crucial for the rational design of new, more resilient drugs. biorxiv.orgnih.govnih.gov For instance, studies on Sul enzymes, which confer sulfonamide resistance, have revealed that a key phenylalanine residue in the active site is responsible for blocking sulfonamide binding. biorxiv.org This knowledge provides a foundation for designing new sulfonamide derivatives that can overcome this steric hindrance and effectively inhibit the resistant enzymes.

Integration of Computational and Experimental Design Approaches

The synergy between computational and experimental methods has become an indispensable part of modern drug discovery. researchgate.net In the realm of pyrrolidine-sulfonamide chemistry, this integrated approach is being used to accelerate the design and optimization of new drug candidates. nih.govnih.gov

Computational techniques such as molecular docking and density functional theory (DFT) are employed to predict the binding affinities of novel sulfonamide derivatives to their biological targets. nih.govresearchgate.netnih.govtandfonline.com These in silico studies help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. For example, molecular docking has been used to assess the binding of new sulphonamide pyrolidine carboxamide derivatives to P. falciparum N-myristoyltransferase, a validated drug target in the malaria parasite. nih.govplos.org

The insights gained from computational studies guide the synthetic efforts, where novel pyrrolidine-sulfonamide derivatives are prepared and their biological activities are evaluated through in vitro and in vivo experiments. nih.govacs.org The experimental data, in turn, is used to refine the computational models, leading to a more accurate prediction of the biological activity of future compounds. This iterative cycle of design, synthesis, and testing is crucial for the development of potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are a cornerstone of this integrated approach. By systematically modifying different parts of the pyrrolidine-sulfonamide scaffold and observing the effect on activity, researchers can identify key structural features required for optimal pharmacological effect. nih.govacs.org

Exploration of Novel Biological Targets for Pyrrolidine-Sulfonamide Scaffolds

The versatility of the pyrrolidine-sulfonamide scaffold allows for its application in targeting a wide range of biological molecules beyond the traditional targets of sulfonamides. nih.gov Researchers are actively exploring new therapeutic opportunities by screening these compounds against various enzymes and receptors.

One such emerging target is the transient receptor potential vanilloid-4 (TRPV4) ion channel. A novel series of pyrrolidine sulfonamide antagonists of TRPV4 have been developed, with modifications to the core structure leading to improved activity. nih.govacs.org This opens up possibilities for the treatment of conditions where TRPV4 is implicated, such as certain types of pain and edema.

Another area of interest is the inhibition of penicillin-binding proteins (PBPs) in bacteria. Novel pyrrolidine-2,3-dione (B1313883) derivatives have been identified as potent inhibitors of P. aeruginosa PBP3, suggesting a new antibacterial mechanism of action for this class of compounds. mdpi.com

Furthermore, pyrrolidine sulfonamide-based dipeptides have been designed and screened as inhibitors of β-glucosidase, an enzyme involved in various metabolic processes. nih.gov The NLRP3 inflammasome, a key component of the innate immune system, has also been identified as a target for sulfonamide-based inhibitors, with potential applications in treating neurodegenerative disorders. nih.gov

The discovery of these novel biological targets for the pyrrolidine-sulfonamide scaffold highlights its potential to yield new medicines for a diverse range of diseases, from infectious diseases to inflammatory conditions and beyond. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethylpyrrolidine-3-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves reacting pyrrolidine derivatives with sulfonyl chlorides. For example, a modified procedure from Almarhoon et al. (adapted for N-ethylpyrrolidine) uses a two-phase system: dissolve 3-ethylpyrrolidine in a basic aqueous solution (e.g., 2M Na₂CO₃), then slowly add the sulfonyl chloride derivative under vigorous stirring. Maintain pH 8–10 during the reaction to prevent hydrolysis of the sulfonyl chloride. After completion, acidify to pH 2 with HCl to precipitate the product. Purify via recrystallization in hot ethanol or chromatography. Monitor yield using gravimetric analysis and confirm purity via melting point determination (e.g., Scientech SE-175) .

- Optimization : Adjust molar ratios (e.g., 1:1.2 for amine:sulfonyl chloride), use aprotic solvents (e.g., DCM), and employ bases like 3-picoline to enhance coupling efficiency .

Q. Which spectroscopic techniques are critical for characterizing N-ethylpyrrolidine-3-sulfonamide, and how are spectral artifacts minimized?

- Techniques :

- ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ as solvents. Assign peaks based on coupling patterns (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm). Confirm sulfonamide group via S=O stretching vibrations in FTIR (1130–1370 cm⁻¹) .

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Resolve ambiguities in NMR assignments (e.g., distinguishing N-ethyl vs. sulfonamide groups) .

- Artifact Mitigation : Dry samples thoroughly to avoid water interference in FTIR. Use deuterated solvents free of protonated impurities for NMR.

Q. How is the antimicrobial activity of N-ethylpyrrolidine-3-sulfonamide evaluated in preliminary assays?

- Method : Use agar well diffusion assays. Prepare compound solutions in DMSO (≤1% v/v to avoid solvent toxicity). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control. Measure inhibition zones after 24–48 hours and compare with baseline activity. Validate results via triplicate experiments and statistical analysis (e.g., Student’s t-test) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of N-ethylpyrrolidine-3-sulfonamide in coupling reactions?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states during sulfonamide formation. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., reaction rates with aryl chlorides) to refine computational models .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Resolution Framework :

Replicate experiments under standardized conditions (e.g., fixed pH, temperature).

Use orthogonal assays (e.g., microdilution MIC vs. time-kill kinetics) to cross-validate results.

Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, bacterial strain variability) .

Q. How are advanced mass spectrometry techniques applied to detect trace impurities in N-ethylpyrrolidine-3-sulfonamide?

- Methodology : Use UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 50 mm). Ionize via ESI+ at 3 kV. Compare fragmentation patterns with reference standards. Quantify impurities (e.g., unreacted sulfonyl chloride) via external calibration curves. Limit of detection (LOD) ≤ 0.1% .

Q. What catalytic systems improve the scalability of N-ethylpyrrolidine-3-sulfonamide synthesis?

- Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents to the pyrrolidine ring. Use 3,5-lutidine as a base and DMSO as a co-solvent to enhance reaction rates. Optimize catalyst loading (0.5–2 mol% Pd) to minimize costs while maintaining >90% yield .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.